(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Catalog No.
S1907346
CAS No.
94991-73-8
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

CAS Number

94991-73-8

Product Name

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

IUPAC Name

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1

InChI Key

VLPIATFUUWWMKC-SNVBAGLBSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(C)N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)N

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine is a small organic compound classified as a phenol ether. Its chemical formula is C11H17NOC_{11}H_{17}NO, and it has a molecular weight of approximately 179.26 g/mol. The compound features a propan-2-amine structure with a 2,6-dimethylphenoxy group attached, which contributes to its unique properties. The compound is identified by several chemical identifiers, including the InChI Key VLPIATFUUWWMKC-SNVBAGLBSA-N and the CAS number 81771-86-0 .

The chemical reactivity of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine can be explored through various reactions typical for amines and phenol ethers. Common reactions may include:

  • N-Alkylation: This can occur with alkyl halides to form more complex amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Oxidation: Potential oxidation of the amine group may lead to imines or other nitrogen-containing functional groups.

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine exhibits pharmacological properties that warrant investigation. Preliminary studies indicate its potential as an inhibitor of certain enzymes, including those involved in the plasminogen activation pathway . Its interaction with cytochrome P450 enzymes suggests it may influence drug metabolism, although specific biological effects remain to be fully characterized.

The synthesis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine typically involves:

  • Starting Materials: Utilizing 2,6-dimethylphenol and appropriate alkylating agents.
  • Reagents: Employing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Reaction Conditions: Conducting reactions under controlled temperatures and in suitable solvents (e.g., dimethylformamide) to optimize yield.

A general synthetic route might involve the following steps:

text
1. React 2,6-dimethylphenol with an alkyl halide in the presence of a base.2. Isolate the resulting ether.3. Reduce the ether using lithium aluminum hydride to obtain the amine.

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting specific biological pathways.
  • Chemical Research: Serving as a building block in organic synthesis for creating more complex molecules.

Studies assessing the interactions of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine with biological systems have shown:

  • Cytochrome P450 Interactions: It acts as a substrate for CYP450 2D6 and CYP450 1A2 enzymes, indicating its potential effects on drug metabolism .
  • Plasminogen Activation Pathway: As an inhibitor of urokinase-type plasminogen activator, it may play a role in modulating fibrinolytic activity .

Several compounds share structural similarities with (2R)-1-(2,6-dimethylphenoxy)propan-2-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(R)-(-)-MexiletinePhenol EtherKnown for its use in treating arrhythmias
(S)-PropranololBeta-blockerPrimarily used for hypertension and anxiety
(R)-PhenylephrinePhenylethylamineCommonly used as a decongestant
(S)-TimololBeta-blockerUsed in glaucoma treatment

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine stands out due to its specific phenoxy group and potential interactions with plasminogen activation pathways, which may not be present in the other compounds listed.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

UNII

4KQ8G4M9DE

Other CAS

94991-73-8

Metabolism Metabolites

(R)-(-)-Mexiletine has known human metabolites that include (R)-(-)-Mexiletine, 2-hydroxy-hydroxymethyl, (R)-(-)-Mexiletine, p-hydroxyl, (R)-(-)-Mexiletine, N-hydroxy, and (R)-(-)-Mexiletine, m-hydroxyl.

Wikipedia

(R)-mexiletine

Dates

Modify: 2023-07-22

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